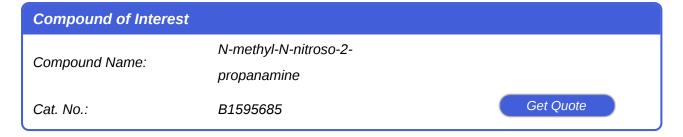


# N-methyl-N-nitroso-2-propanamine: A Review of Toxicological and Metabolic Studies

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**N-methyl-N-nitroso-2-propanamine**, also known as methylisopropylnitrosamine, is a member of the N-nitrosamine class of compounds. N-nitrosamines are recognized as a "cohort of concern" due to the potent carcinogenicity of many of its members in animal studies, raising concerns about potential human health risks.[1][2][3] This technical guide provides a comprehensive literature review of studies on **N-methyl-N-nitroso-2-propanamine** and related nitrosamines, focusing on their carcinogenic and genotoxic properties, metabolic activation, and the experimental methodologies used in their assessment. While specific quantitative data for **N-methyl-N-nitroso-2-propanamine** is limited in the public domain, this guide will leverage available information on structurally similar nitrosamines to provide a thorough understanding of the toxicological profile of this compound class.

#### Carcinogenicity

Numerous studies have demonstrated the carcinogenic potential of a wide range of N-nitrosamines in various animal models.[2][4][5] The carcinogenicity of these compounds is often organ-specific, depending on the chemical structure of the nitrosamine and the metabolic capabilities of the host.[4][5]

#### **Quantitative Carcinogenicity Data**



While a comprehensive table of quantitative carcinogenicity data for **N-methyl-N-nitroso-2-propanamine** is not available in the reviewed literature, the following table presents data for the structurally related and well-studied nitrosamine, N-nitrosodimethylamine (NDMA), to illustrate the nature of such data.

Compoun d	Species/S train	Route of Administra tion	Dose	Tumor Site	Tumor Incidence (%)	Reference
N- Nitrosodim ethylamine (NDMA)	Rat (BD)	Drinking water	2 mg/kg bw/day	Liver	96	[4]
N- Nitrosodim ethylamine (NDMA)	Rat (BD)	Drinking water	0.075 mg/kg bw/day	Liver	50 (TD50)	[4]
N- Nitrosodim ethylamine (NDMA)	Mouse	Intraperiton eal	10 mg/kg bw (single dose)	Lung	100	[6]

#### Genotoxicity

The carcinogenicity of N-nitrosamines is widely attributed to their genotoxic effects, primarily arising from the formation of DNA adducts following metabolic activation.[7][8][9] These adducts can lead to miscoding during DNA replication, resulting in mutations and initiating the carcinogenic process.

#### **Quantitative Genotoxicity Data**

Specific quantitative genotoxicity data for **N-methyl-N-nitroso-2-propanamine** is not readily available. The following table provides an example of quantitative data for NDMA in a bacterial reverse mutation assay (Ames test).



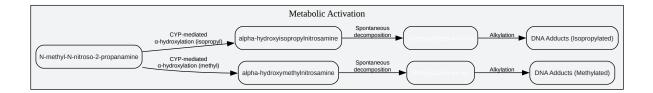
Compound	Test System	Metabolic Activation	Concentratio n	Mutagenic Response	Reference
N- Nitrosodimeth ylamine (NDMA)	Salmonella typhimurium TA100	Hamster Liver S9	10 μ g/plate	2.5-fold increase in revertants	[10]
N- Nitrosodimeth ylamine (NDMA)	Salmonella typhimurium TA1535	Hamster Liver S9	100 μ g/plate	4-fold increase in revertants	[10]

## **Metabolic Activation and Signaling Pathways**

The genotoxicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[11][12][13][14] This process typically involves the  $\alpha$ -hydroxylation of the alkyl chains attached to the nitroso group. The resulting  $\alpha$ -hydroxynitrosamine is unstable and spontaneously decomposes to form a reactive electrophilic species, a diazonium ion, which can then alkylate DNA.[7][15]

For **N-methyl-N-nitroso-2-propanamine**, two potential pathways of α-hydroxylation exist: one on the methyl group and another on the isopropyl group. Hydroxylation of the methyl group would lead to the formation of a methyldiazonium ion, a potent methylating agent. Hydroxylation of the isopropyl group would result in the formation of an isopropyldiazonium ion. The relative contribution of these pathways would determine the specific types of DNA adducts formed and potentially the organ specificity of its carcinogenic action. While the specific CYP isozymes responsible for the metabolism of **N-methyl-N-nitroso-2-propanamine** have not been definitively identified, CYP2E1 and CYP2A6 are known to be major enzymes in the activation of other small dialkylnitrosamines like NDMA and N-nitrosodiethylamine (NDEA).[12] [13][14]





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Caption: Proposed metabolic activation pathways for N-methyl-N-nitroso-2-propanamine.

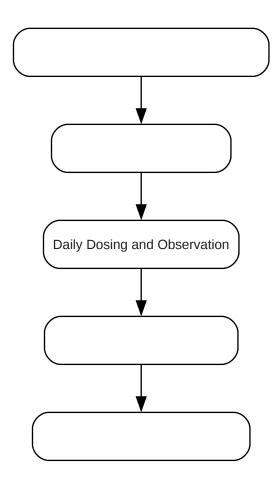
## **Experimental Protocols**Rodent Carcinogenicity Bioassay

A standard protocol for a two-year rodent carcinogenicity bioassay, as outlined by the National Toxicology Program (NTP), involves the following key steps:[6]

- Test Animals: Typically, groups of 50 male and 50 female rats and mice are used for each dose group and a control group.
- Dose Selection: Doses are selected based on a subchronic toxicity study (e.g., 90 days) to
  determine the maximum tolerated dose (MTD). Usually, two or three dose levels plus a
  control are used in the chronic study.
- Administration: The test compound is administered for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice). The route of administration (e.g., gavage, drinking water, feed) is chosen based on the potential route of human exposure.
- Observation: Animals are observed daily for clinical signs of toxicity. Body weights and food/water consumption are monitored regularly.
- Pathology: At the end of the study, all surviving animals are euthanized, and a complete necropsy is performed. All organs and tissues are examined microscopically for the presence of tumors.



 Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group.



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Caption: Workflow for a typical rodent carcinogenicity bioassay.

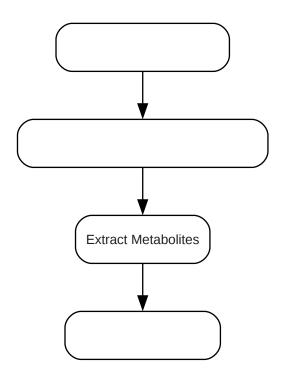
#### In Vitro Metabolism Study using Liver Microsomes

In vitro metabolism studies using liver microsomes are crucial for understanding the metabolic activation of nitrosamines. A general protocol includes:

- Preparation of Microsomes: Liver microsomes are prepared from the livers of rodents (e.g., rats, hamsters) or humans through differential centrifugation.
- Incubation: The test compound (N-methyl-N-nitroso-2-propanamine) is incubated with the liver microsomes in the presence of a NADPH-generating system (which provides the necessary cofactors for CYP enzyme activity) at 37°C.



- Metabolite Extraction: The reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.
- Metabolite Identification and Quantification: The extracted metabolites are analyzed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the products of metabolism.[13]



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Caption: General workflow for an in vitro metabolism study using liver microsomes.

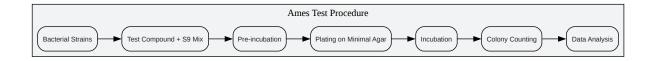
#### **Bacterial Reverse Mutation Assay (Ames Test)**

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. An enhanced protocol recommended for nitrosamines involves:[16]

 Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA pKM101) are used. These strains have mutations in genes involved in histidine or tryptophan synthesis, respectively, and are used to detect different types of mutations.



- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of Aroclor 1254-induced rats or hamsters. For nitrosamines, hamster liver S9 is often more effective.[10]
- Exposure: The bacterial strains are exposed to various concentrations of the test compound
  in the presence or absence of the S9 mix. A pre-incubation method is generally
  recommended for nitrosamines.
- Plating: The treated bacteria are plated on a minimal agar medium that lacks the amino acid they cannot synthesize.
- Incubation and Scoring: The plates are incubated for 2-3 days, and the number of revertant
  colonies (colonies that have regained the ability to grow on the minimal medium) is counted.
  A significant, dose-dependent increase in the number of revertant colonies compared to the
  control indicates a mutagenic effect.



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Caption: Simplified workflow for the bacterial reverse mutation (Ames) test.

#### Conclusion

**N-methyl-N-nitroso-2-propanamine** belongs to a class of compounds with well-established carcinogenic and genotoxic potential. While specific quantitative data for this particular nitrosamine are scarce in the public literature, the extensive body of research on analogous compounds provides a strong basis for understanding its likely toxicological profile. The primary mechanism of toxicity is believed to be metabolic activation by cytochrome P450 enzymes to reactive electrophiles that form DNA adducts, leading to mutations and cancer. The experimental protocols described in this guide are standard methods for assessing the carcinogenic and mutagenic potential of chemical compounds and are applicable to the further



investigation of **N-methyl-N-nitroso-2-propanamine**. Further research is warranted to generate specific quantitative data on the carcinogenicity, genotoxicity, and metabolism of **N-methyl-N-nitroso-2-propanamine** to allow for a more precise risk assessment.

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